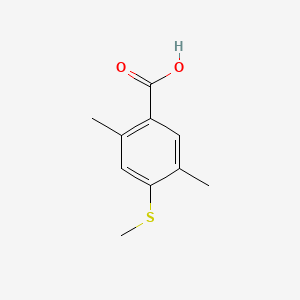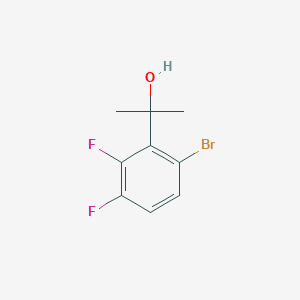
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a propan-2-ol group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-bromo-2,3-difluorobenzonitrile as a starting material . The nitrile group is then reduced to an alcohol under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification processes to ensure high purity. The exact methods can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-Bromo-2,3-difluorophenyl)propan-2-one.
Reduction: Formation of 2-(2,3-Difluorophenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropan-2-ol derivatives.
Scientific Research Applications
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propan-2-ol group can undergo various chemical transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-difluorobenzonitrile: Similar structure but with a nitrile group instead of a propan-2-ol group.
2-(6-Bromopyridin-2-yl)propan-2-ol: Similar structure but with a pyridine ring instead of a phenyl ring.
Uniqueness
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol is unique due to the combination of bromine and fluorine atoms on the phenyl ring along with the propan-2-ol group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9BrF2O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3 |
InChI Key |
MSHILEWITLFGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


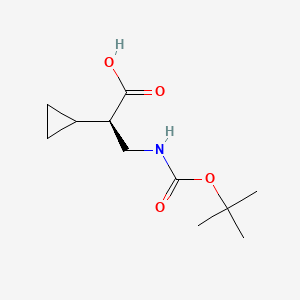

![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)

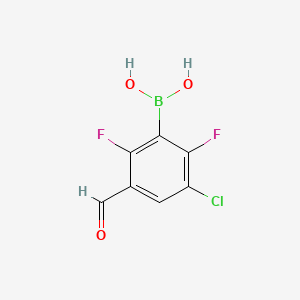
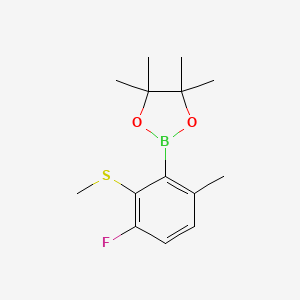
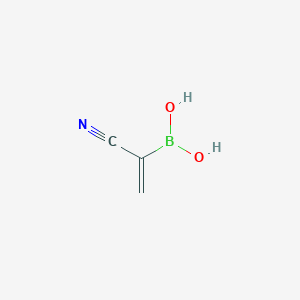
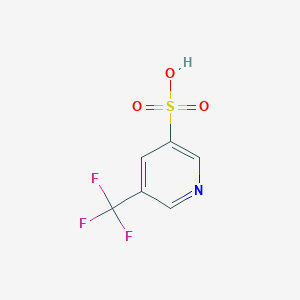
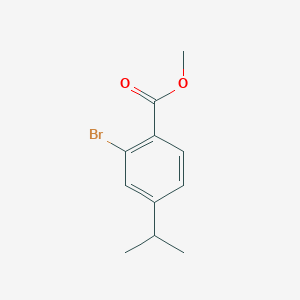
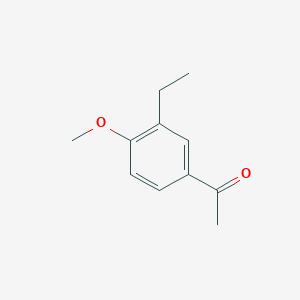
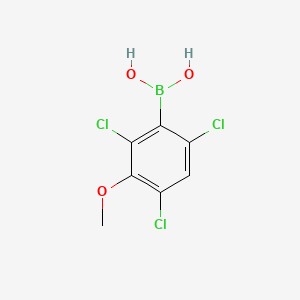
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
